5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 3,4-dihydroquinolin-1(2H)-yl and pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione moieties, followed by their coupling . The exact methods would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. Detailed analysis would require advanced techniques such as NMR and X-ray crystallography .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl groups in the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione moiety could undergo nucleophilic addition reactions, and the phenyl group could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple polar groups could make it relatively soluble in polar solvents, and the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Biological Activities
- The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including thiazolopyrimidines, has demonstrated anti-inflammatory and analgesic properties. These compounds show significant inhibitory activity on COX-2 selectivity, indicating potential for pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Evaluation
- Research on novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives has identified compounds with moderate antimicrobial activities. These findings highlight the potential for developing new antimicrobial agents from pyrimidine-derivatives (Faty, Rashed, & Youssef, 2015).
Antitumor and Kinase Inhibition
- Tetrahydropyrazoloquinazolinones and related derivatives have been evaluated against prostate cancer cell lines and Pim-1 kinase, showing potential as anti-prostate cancer agents. These findings suggest the relevance of pyrimidine-based compounds in cancer research (Mohareb, Abbas, & Mohamed, 2017).
Antioxidant Properties
- Studies on novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives have demonstrated significant antioxidant activities. This research contributes to the understanding of the antioxidant potential of pyrimidine-based compounds (Salem, Farhat, Errayes, & Madkour, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-28-22-20(24(32)29(2)25(28)33)23(27-21(26-22)17-10-4-3-5-11-17)34-15-19(31)30-14-8-12-16-9-6-7-13-18(16)30/h3-7,9-11,13H,8,12,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAJGNSGEQZUSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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